Neopentyl cyanoacetate Neopentyl cyanoacetate
Brand Name: Vulcanchem
CAS No.: 88107-40-8
VCID: VC14180902
InChI: InChI=1S/C8H13NO2/c1-8(2,3)6-11-7(10)4-5-9/h4,6H2,1-3H3
SMILES:
Molecular Formula: C8H13NO2
Molecular Weight: 155.19 g/mol

Neopentyl cyanoacetate

CAS No.: 88107-40-8

Cat. No.: VC14180902

Molecular Formula: C8H13NO2

Molecular Weight: 155.19 g/mol

* For research use only. Not for human or veterinary use.

Neopentyl cyanoacetate - 88107-40-8

Specification

CAS No. 88107-40-8
Molecular Formula C8H13NO2
Molecular Weight 155.19 g/mol
IUPAC Name 2,2-dimethylpropyl 2-cyanoacetate
Standard InChI InChI=1S/C8H13NO2/c1-8(2,3)6-11-7(10)4-5-9/h4,6H2,1-3H3
Standard InChI Key MKXONZIDTWQRSO-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)COC(=O)CC#N

Introduction

Chemical Identification and Structural Properties

Neopentyl cyanoacetate, systematically named 2,2-dimethylpropyl 2-cyanoacetate, has the molecular formula C₈H₁₃NO₂ and a molar mass of 155.19 g/mol . Its structure combines a cyanoacetate moiety (–OCOCH₂CN) with a neopentyl group ((CH₃)₃CCH₂–), imparting steric hindrance that influences reactivity . Key identifiers include:

PropertyValueSource
IUPAC Name2,2-dimethylpropyl 2-cyanoacetate
CAS Number88107-40-8
Molecular FormulaC₈H₁₃NO₂
SMILESCC(C)(C)COC(=O)CC#N
InChI KeyMKXONZIDTWQRSO-UHFFFAOYSA-N

Spectral Characteristics:

  • IR (ATR): Peaks at 2262 cm⁻¹ (C≡N stretch) and 1751 cm⁻¹ (ester C=O stretch) .

  • ¹H NMR (CDCl₃): δ 3.87 (s, 2H, CH₂CO), 3.46 (s, 2H, OCH₂), 0.97 (s, 9H, (CH₃)₃C) .

  • ¹³C NMR (CDCl₃): δ 162.91 (C=O), 113.06 (CN), 75.41 (OCH₂), 31.03–24.30 (neopentyl carbons) .

Synthesis and Manufacturing

Esterification of Cyanoacetic Acid

The primary synthesis involves acid-catalyzed esterification of cyanoacetic acid with neopentyl alcohol. A representative protocol from patent literature outlines:

  • Reactants: Cyanoacetic acid (51 g, 0.6 mol), neopentyl alcohol (74 g, 0.84 mol), sulfuric acid (1 g), toluene (100 g).

  • Conditions: Reflux with azeotropic water removal via Dean-Stark trap.

  • Workup: Filtration, washing, drying (MgSO₄), and vacuum distillation.

  • Yield: 94% (87.1 g) with a boiling point of 79–81°C at 3 mmHg .

Alternative Routes

  • Anhydride Method: Reaction of 2-cyanoacetic acid anhydride with neopentyl alcohol under basic conditions (e.g., KOH) .

  • Chloroacetate Cyanidation: Substitution of monochloroacetic esters with HCN, though less common for neopentyl derivatives .

Physicochemical Properties

PropertyValueSource
Melting PointNot reported (liquid at RT)
Boiling Point79–81°C at 3 mmHg
Density~1.0 g/cm³ (estimated)
LogP1.49
SolubilityMiscible with organic solvents

The neopentyl group enhances hydrophobicity (LogP = 1.49) and reduces crystallization tendencies, making it suitable for non-polar reaction media .

Applications in Organic Synthesis

Knoevenagel Condensation

Neopentyl cyanoacetate acts as an active methylene component, forming α,β-unsaturated nitriles with aldehydes. For example:
RCHO+NCCH2COOCH2C(CH3)3RCH=C(CN)COOCH2C(CH3)3+H2O\text{RCHO} + \text{NCCH}_2\text{COOCH}_2\text{C(CH}_3\text{)}_3 \rightarrow \text{RCH=C(CN)COOCH}_2\text{C(CH}_3\text{)}_3 + \text{H}_2\text{O}
This reaction is pivotal in synthesizing polyfunctional olefins for pharmaceuticals .

Pharmaceutical Intermediates

The ester’s cyano and ester groups enable multistep transformations, including:

  • Nucleophilic substitutions for heterocycle synthesis.

  • Reductions to β-amino alcohols .

Agrochemicals

Steric hindrance from the neopentyl group improves metabolic stability in pesticidal agents, delaying degradation in biological systems .

Comparative Analysis with Other Cyanoacetate Esters

EsterMolar Mass (g/mol)Boiling Point (°C)Reactivity Notes
Neopentyl155.1979–81 (3 mmHg)High steric hindrance
Ethyl113.12208–210Faster kinetics in condensations
Methyl99.09195–197Prone to hydrolysis
Benzyl161.16153–155 (15 mmHg)Aromatic stabilization effects

Neopentyl derivatives exhibit slower reaction kinetics but higher selectivity in sterically demanding environments .

Recent Advances and Future Directions

Green Synthesis

Microwave-assisted reactions in aqueous KOH media achieve 97% yields in Knoevenagel condensations, reducing solvent waste .

Larvicidal Activity

Halogenated Knoevenagel adducts derived from neopentyl cyanoacetate show promise against Aedes aegypti (LC₅₀ = 19.63 µg/mL) .

Catalysis

Palladium complexes with neopentyl phosphine ligands enhance cross-coupling efficiencies, leveraging steric bulk .

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